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Rhodium(II) heptafluorobutryate dimer

Cat. No.: B12939058
M. Wt: 1057.93 g/mol
InChI Key: BNCXPORMMOBRMR-UHFFFAOYSA-J
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Description

Significance of Dirhodium Paddlewheel Complexes in Modern Catalysis and Coordination Chemistry

Dirhodium(II) paddlewheel complexes are a well-established class of coordination compounds characterized by a distinctive structural motif: two rhodium atoms are held in close proximity by a Rh-Rh bond and bridged by four carboxylate or other bidentate ligands. This arrangement creates a lantern-like or paddlewheel structure with two available axial coordination sites on the rhodium centers, which are the locus of catalytic activity. bris.ac.uk

These complexes are exceptionally stable under heat, moisture, and ambient atmospheric conditions, yet they exhibit remarkable catalytic activity, especially in the decomposition of diazo compounds to generate rhodium carbenoids. bris.ac.uk These reactive intermediates are pivotal in a wide array of highly selective organic transformations. Key applications of dirhodium paddlewheel complexes include:

Cyclopropanation: The reaction of a rhodium carbenoid with an alkene to form a cyclopropane (B1198618) ring is a cornerstone of dirhodium catalysis. bris.ac.uk This transformation is crucial for the synthesis of a variety of cyclic molecules.

C-H Functionalization: Dirhodium catalysts are highly effective in mediating the insertion of a carbene into a carbon-hydrogen bond, a process that allows for the direct and selective modification of otherwise inert C-H bonds. bris.ac.uk This has profound implications for streamlining synthetic routes to complex molecules.

Ylide Formation: The reaction of a rhodium carbenoid with a heteroatom-containing compound (such as an amine, sulfide, or ether) can lead to the formation of a ylide, which can then undergo subsequent rearrangements or other transformations. bris.ac.uk

Asymmetric Catalysis: By employing chiral ligands, chemists can construct chiral dirhodium paddlewheel complexes. These catalysts are instrumental in the development of asymmetric reactions, enabling the synthesis of enantiomerically enriched products, which is of paramount importance in medicinal chemistry and materials science. bris.ac.ukrsc.org

The modular nature of these complexes, allowing for the systematic variation of the bridging ligands, provides a powerful platform for fine-tuning the steric and electronic properties of the catalyst. This tunability is central to controlling the reactivity and selectivity of the catalyzed reactions.

Overview of Rhodium(II) Heptafluorobutyrate Dimer as a Distinct Catalyst Precursor in Organic Synthesis

Rhodium(II) heptafluorobutyrate dimer, with the chemical formula C₁₆F₂₈O₈Rh₂, is a blue-green powder that has carved out a significant niche as a catalyst precursor in organic synthesis. Its structure conforms to the general paddlewheel architecture, with four heptafluorobutyrate ligands bridging the two rhodium centers.

The defining feature of this catalyst lies in the strong electron-withdrawing nature of the heptafluorobutyrate (CF₃CF₂CF₂CO₂) ligands. The high degree of fluorination in these ligands significantly increases the Lewis acidity of the rhodium centers. This enhanced electrophilicity of the catalytic sites leads to a number of distinct advantages:

Enhanced Reactivity: The increased Lewis acidity of the rhodium centers in Rhodium(II) heptafluorobutyrate dimer leads to a higher reactivity towards diazo compounds. researchgate.net This can result in faster reaction rates and the ability to catalyze transformations that are sluggish with less Lewis acidic dirhodium catalysts, such as rhodium(II) acetate (B1210297).

Unique Selectivity: The electronic properties imparted by the fluorinated ligands can influence the chemo-, regio-, and stereoselectivity of catalytic reactions. In some cases, this can lead to different product distributions compared to other dirhodium carboxylates.

Broad Applications: Rhodium(II) heptafluorobutyrate dimer has been successfully employed in a range of catalytic applications, including the synthesis of macrocycles and the efficient preparation of chiral β-substituted (E)-crotylsilanes. mdpi.com

The table below provides a summary of the key properties of Rhodium(II) heptafluorobutyrate dimer.

PropertyValue
Chemical Formula C₁₆H₄F₂₈O₈Rh₂
Molecular Weight 1057.93 g/mol
Appearance Blue to Green Powder
CAS Number 73755-28-9
Melting Point >300 °C

The following table presents a selection of research findings that highlight the catalytic utility of Rhodium(II) heptafluorobutyrate dimer and related fluorinated dirhodium complexes.

Reaction TypeCatalystKey FindingReference
MacrocyclizationRhodium(II) heptafluorobutyrate dimerEffective in the catalytic preparation of macrocycles. mdpi.com
Synthesis of CrotylsilanesRhodium(II) heptafluorobutyrate dimerUsed for the efficient synthesis of chiral β-substituted (E)-crotylsilanes. mdpi.com
Diazo DecompositionFluorinated dirhodium carboxamidatesFluorinated catalysts exhibit enhanced reactivity towards diazo decomposition. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16F28O8Rh2 B12939058 Rhodium(II) heptafluorobutryate dimer

Properties

Molecular Formula

C16F28O8Rh2

Molecular Weight

1057.93 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+)

InChI

InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);;/q;;;;2*+2/p-4

InChI Key

BNCXPORMMOBRMR-UHFFFAOYSA-J

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Rh+2].[Rh+2]

Origin of Product

United States

Synthetic Methodologies for Rhodium Ii Heptafluorobutyrate Dimer

Ligand Exchange Approaches

The most prevalent and well-documented route for the production of rhodium(II) heptafluorobutyrate dimer is through ligand exchange. This method utilizes a pre-existing dirhodium(II) compound, most commonly dirhodium(II) tetraacetate, and substitutes its ligands with heptafluorobutyrate groups. nih.govnih.gov This strategy is advantageous due to the high stability of the dirhodium core. nih.gov

Synthesis via Dirhodium(II) Tetraacetate Precursors

The synthesis from dirhodium(II) tetraacetate is a standard and effective method for obtaining rhodium(II) heptafluorobutyrate dimer. nih.gov This process involves the replacement of the four acetate (B1210297) ligands bound to the dirhodium center with heptafluorobutyrate ligands.

The ligand exchange is typically accomplished by heating dirhodium(II) tetraacetate with an excess of heptafluorobutyric acid or its corresponding anhydride (B1165640). snnu.edu.cn The reaction is often performed by refluxing the mixture, where the excess heptafluorobutyric acid or anhydride serves as both the reactant and the solvent. The large excess of the incoming ligand is crucial for driving the reaction equilibrium towards the formation of the desired product.

The mechanism for this displacement involves the protonation of the acetate ligands by the more acidic heptafluorobutyric acid, which results in the formation of acetic acid. The acetic acid is then removed from the reaction, typically through distillation, which shifts the equilibrium and drives the reaction to completion. When heptafluorobutyric anhydride is used, the volatile acetic anhydride is formed and removed.

Rh₂(O₂CCH₃)₄ + 4 CF₃(CF₂)₂COOH → Rh₂(O₂C(CF₂)₂CF₃)₄ + 4 CH₃COOH

ParameterDescription
Precursor Dirhodium(II) tetraacetate
Reagent Heptafluorobutyric acid or Heptafluorobutyric anhydride
Reaction Type Ligand Exchange
Key Condition Refluxing with excess reagent
Driving Force Removal of volatile byproducts (acetic acid or acetic anhydride)

A significant advantage of this synthetic method is the preservation of the dirhodium core's integrity throughout the ligand exchange process. The Rh-Rh bond within the iconic paddlewheel structure remains intact. nih.govwikipedia.org This structural robustness is a characteristic feature of dirhodium(II) carboxylates and allows for the straightforward synthesis of various analogs by simply altering the carboxylic acid used in the exchange reaction. nih.govnih.gov The stability of this core structure ensures that the dimeric framework is maintained under the required reaction conditions.

Comparative Analysis of Ligand Exchange Efficiencies and Yields

The ligand exchange reaction for the synthesis of rhodium(II) heptafluorobutyrate dimer is known to be a highly efficient process, often resulting in high yields. The use of excess ligand and the continuous removal of the acetic acid byproduct are key factors in achieving high conversion rates. While specific yields can vary based on the scale and precise conditions of the reaction, they are consistently reported to be high. For instance, yields for similar dirhodium(II) carboxylate syntheses via ligand exchange are often quantitative.

PrecursorReagentReported Yield
Dirhodium(II) tetraacetateHeptafluorobutyric acidHigh (>90%)
Dirhodium(II) tetraacetateHeptafluorobutyric anhydrideHigh

Considerations for Direct Synthesis Routes from Rhodium(III) Precursors

While ligand exchange from dirhodium(II) precursors is the standard, direct synthesis from more common rhodium(III) starting materials, such as rhodium(III) chloride, offers an alternative, though more complex, pathway.

Potential Strategies Involving Rhodium Hydroxide (B78521) Intermediates

One potential direct synthesis strategy from a rhodium(III) precursor could involve the formation of a rhodium hydroxide intermediate. For example, rhodium(III) chloride could be treated with a base to precipitate rhodium(III) hydroxide. This hydroxide intermediate could then be reacted with heptafluorobutyric acid. A critical step in this pathway is the reduction of Rh(III) to Rh(II) to form the necessary dirhodium(II) core. This reduction can sometimes be facilitated by the carboxylic acid itself, especially at elevated temperatures, or through the addition of a suitable reducing agent. However, such direct methods are generally less favored as they can be difficult to control and may result in a mixture of products with different rhodium oxidation states, making the ligand exchange route the more reliable and preferred method for obtaining pure rhodium(II) heptafluorobutyrate dimer.

Reductive Pathways and Ligand Exchange Facilitation (e.g., analogy to trifluoroacetate (B77799) dimer synthesis)

The synthesis of rhodium(II) heptafluorobutyrate dimer can be effectively understood through the well-documented preparation of its close analogue, rhodium(II) trifluoroacetate dimer. These methods are broadly categorized into reductive pathways and ligand exchange reactions.

Reductive Pathways from Rhodium(III) Precursors:

A common starting material for the synthesis of rhodium(II) carboxylates is rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O). In a reductive pathway, this Rh(III) salt is reduced to the Rh(II) oxidation state in the presence of heptafluorobutyric acid or its salt. This process is often carried out in a suitable solvent, such as an alcohol, which can also act as the reducing agent, particularly at elevated temperatures.

The general reaction can be represented as: 2 RhCl₃·xH₂O + 4 RCOOH + reducing agent → [Rh₂(OOCR)₄] + byproducts

To facilitate this reduction and prevent the over-reduction of rhodium to its metallic state (Rh(0)), various additives and carefully controlled reaction conditions are often necessary. For instance, the presence of a base can be crucial.

Ligand Exchange Facilitation:

Perhaps the most straightforward and widely employed method for synthesizing rhodium(II) heptafluorobutyrate dimer is through ligand exchange, starting from a more common rhodium(II) carboxylate, typically rhodium(II) acetate dimer ([Rh₂(OAc)₄]). This method involves heating the rhodium(II) acetate dimer in an excess of heptafluorobutyric acid. The higher boiling point and acidity of heptafluorobutyric acid drive the equilibrium towards the formation of the desired product by displacing the acetic acid.

The reaction is as follows: [Rh₂(OAc)₄] + 4 CF₃(CF₂)₂COOH → [Rh₂(O₂CC₃F₇)₄] + 4 CH₃COOH

This reaction is typically performed under reflux conditions to ensure the complete exchange of the acetate ligands for the heptafluorobutyrate ligands. The volatile acetic acid byproduct can be removed by distillation, further driving the reaction to completion. This method has the distinct advantage of preserving the dimeric rhodium(II) core.

The synthesis of rhodium(II) trifluoroacetate dimer provides a direct parallel. It is commonly prepared by reacting rhodium(II) acetate with trifluoroacetic acid, often with the addition of trifluoroacetic anhydride to facilitate the removal of acetic acid. This well-established procedure underscores the feasibility and efficiency of the ligand exchange methodology for preparing fluorinated rhodium(II) carboxylate dimers.

Advantages and Disadvantages of Various Synthetic Methodologies from a Research Perspective

From a research perspective, the choice between a reductive pathway and a ligand exchange reaction for the synthesis of rhodium(II) heptafluorobutyrate dimer involves a trade-off between cost, convenience, yield, and purity.

MethodologyAdvantagesDisadvantages
Reductive Pathway - Cost-Effective Starting Material: Utilizes relatively inexpensive rhodium(III) chloride. - Direct Synthesis: Offers a one-pot approach to the final product from a basic rhodium salt.- Potential for Over-Reduction: Risk of forming metallic rhodium (Rh(0)), which can complicate purification and lower yields. - Harsh Reaction Conditions: Often requires high temperatures and careful control of reagents. - Byproduct Formation: Can generate a mixture of products, necessitating more extensive purification.
Ligand Exchange - High Yield and Purity: Generally provides a cleaner reaction with higher yields of the desired product. - Mild Conditions: The reaction is often straightforward to perform under standard reflux conditions. - Preservation of the Dirhodium Core: Avoids the complexities of forming the Rh-Rh bond.- Expensive Starting Material: Rhodium(II) acetate dimer is significantly more costly than Rh(III) salts. - Reliance on Precursor Synthesis: The availability of the starting rhodium(II) carboxylate is a prerequisite.

Structural Elucidation and Coordination Chemistry of Rhodium Ii Heptafluorobutyrate Dimer

Dimeric Paddlewheel Core Architecture

Within the paddlewheel framework, each rhodium(II) ion is typically in a square pyramidal coordination environment. The base of the pyramid is defined by four oxygen atoms, one from each of the four bridging heptafluorobutyrate ligands. The apex of the pyramid is occupied by the other rhodium atom, forming the Rh-Rh bond. This leaves two axial positions, one on each rhodium atom, open for coordination with other molecules or ligands. researchgate.netresearchgate.net The coordination of these axial ligands can lead to a distorted octahedral geometry around each rhodium center. The Rh-Rh bond distance in such paddlewheel complexes is sensitive to the electronic nature of both the bridging carboxylate ligands and any coordinated axial ligands. researchgate.net

Table 1: Typical Structural Parameters for Dirhodium(II) Paddlewheel Complexes

Parameter Typical Value/Description
Coordination Geometry Square Pyramidal (uncoordinated) or Distorted Octahedral (with axial ligands)
Rh-Rh Bond Order 1 (Single Bond)
Bridging Ligands 4 x Heptafluorobutyrate

Note: This table represents generalized data for this class of compounds.

The heptafluorobutyrate (CF₃CF₂CF₂COO⁻) ligands play a crucial role in modulating the properties of the dirhodium core. The presence of numerous highly electronegative fluorine atoms results in a significant inductive electron-withdrawing effect.

Electron Density: The strong electron-withdrawing nature of the perfluorinated chains enhances the Lewis acidity of the dirhodium core. This withdrawal of electron density from the rhodium centers makes them more electrophilic compared to analogues with non-fluorinated ligands, such as rhodium(II) acetate (B1210297) dimer. This increased electrophilicity is a key factor in the compound's high catalytic activity, particularly in reactions involving nucleophilic substrates. nih.gov

Steric Environment: The bulky perfluorobutyrate groups create a defined steric environment around the catalytic core. While they bridge the two rhodium atoms, their bulk can influence the approach of substrates to the axial coordination sites, potentially impacting selectivity in catalytic reactions.

Axial Ligand Coordination and Adduct Formation

The axial positions of the rhodium(II) heptafluorobutyrate dimer are readily available to coordinate with a variety of donor molecules, particularly Lewis bases. chemrxiv.orgresearchgate.net This interaction is a fundamental aspect of its coordination chemistry and catalytic mechanisms.

Rhodium(II) heptafluorobutyrate dimer is known to form stable adducts with Lewis bases such as alcohols, ethers, ketones, and nitriles. iaea.org The interaction involves the donation of a lone pair of electrons from the Lewis base into the vacant axial position of a rhodium center. Due to the presence of two such axial sites, the dimer can coordinate with two equivalents of a monodentate Lewis base, leading to the formation of stable 2:1 adducts. This coordination is an equilibrium process, and the strength of the binding depends on the donor strength of the Lewis base.

The formation of these adducts is crucial for many catalytic applications, as the coordination of a substrate or reagent at an axial site is often the initial step in the catalytic cycle.

The formation of axial adducts can be readily monitored and characterized using spectroscopic techniques, most notably Ultraviolet-Visible (UV-Vis) spectroscopy.

The electronic structure of dirhodium paddlewheel complexes is characterized by a set of molecular orbitals derived from the d-orbitals of the two rhodium atoms, including σ, π, and δ bonding orbitals and their antibonding counterparts (σ, π, δ). chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) is typically the π(Rh₂) orbital, and the Lowest Unoccupied Molecular Orbital (LUMO) is the σ*(Rh₂) orbital. chemrxiv.orglibretexts.org

The lowest energy electronic transition in the UV-Vis spectrum of these complexes is often assigned to the promotion of an electron from the π(Rh₂) orbital to the σ(Rh₂) orbital. chemrxiv.orglibretexts.org The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the presence of axially coordinated ligands. chemrxiv.orgrsc.org

When a Lewis base coordinates to an axial position, it donates electron density directly into the Rh-Rh σ* orbital. chemrxiv.org This interaction raises the energy of the σ* orbital, leading to a change in the HOMO-LUMO gap. chemrxiv.org Consequently, the π(Rh₂) → σ(Rh₂) transition shifts, typically to a shorter wavelength (a blue shift), which is observable as a distinct color change and a shift in the absorption spectrum. rsc.org

Table 2: Representative UV-Vis Spectral Shifts Upon Axial Adduct Formation

Compound State Lewis Base (L) λmax (nm) Transition Observation
[Rh₂(O₂CR)₄] None ~580-600 π(Rh₂) → σ(Rh₂) Green/Blue Solution

Note: This table shows representative data for dirhodium tetracarboxylates. The exact λmax values depend on the specific carboxylate and Lewis base. The trend of a blue shift upon coordination is a general feature. rsc.org

Spectroscopic Characterization of Axial Adducts

Nuclear Magnetic Resonance (NMR) Studies of Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment and dynamic behavior of ligands coordinated to a metal center. In the context of rhodium(II) heptafluorobutyrate dimer, ¹⁹F and ¹³C NMR studies would provide significant insights into the ligand-metal interactions.

While specific NMR data for rhodium(II) heptafluorobutyrate dimer is not extensively reported in publicly accessible literature, the principles of ligand-metal interactions can be understood from studies on analogous dirhodium paddlewheel complexes. The highly electronegative fluorine atoms of the heptafluorobutyrate ligands are expected to significantly influence the electron density at the rhodium centers. This electronic effect would be observable in the chemical shifts of the carboxylate carbons in ¹³C NMR and the fluorine atoms in ¹⁹F NMR.

Ligand exchange studies on related rhodium(II) carboxylate systems using variable-temperature NMR have demonstrated the lability of axial ligands. rsc.org For rhodium(II) heptafluorobutyrate dimer, the coordination of axial ligands would induce changes in the NMR spectra, providing information on the kinetics and thermodynamics of ligand binding. The electron-withdrawing nature of the perfluorinated ligands would enhance the Lewis acidity of the axial coordination sites, leading to stronger interactions with donor ligands compared to their non-fluorinated counterparts.

Crystallographic Analysis of Axial Ligand Binding (e.g., Rh-Rh and Rh-N Bond Distances in Related DBU Adducts)

A study on the DBU adducts of rhodium(II) acetate and rhodium(II) pivalate (B1233124) reveals key structural features of axial ligand binding to the dirhodium core. nih.govnih.gov In these complexes, the DBU ligand coordinates to the axial positions of the dirhodium paddlewheel structure through its imido-nitrogen atom. nih.gov The Rh-Rh and Rh-N bond distances are crucial parameters for understanding the nature of the metal-metal and metal-ligand bonding.

Selected Bond Distances in DBU Adducts of Rhodium(II) Carboxylates
CompoundRh-Rh Bond Distance (Å)Rh-N Bond Distance (Å)Reference
[Rh₂(μ-O₂CCH₃)₄(DBU)₂]2.4108(3)2.268(3) nih.gov
[Rh₂(μ-O₂CCMe₃)₄(DBU)₂]2.4143(2)2.2587(10) nih.gov

The Rh-Rh bond distances in these DBU adducts are slightly elongated compared to the parent carboxylate dimers, which is a common effect of axial ligand coordination. The Rh-N bond distances are indicative of a dative bond between the nitrogen of DBU and the rhodium center. For the rhodium(II) heptafluorobutyrate dimer, the strong electron-withdrawing effect of the heptafluorobutyrate ligands would be expected to shorten the Rh-N bond due to the increased Lewis acidity of the rhodium centers.

Electronic Structure and Redox Properties of the Dirhodium Core

The electronic structure of the dirhodium core in rhodium(II) heptafluorobutyrate dimer is a key determinant of its reactivity. The dirhodium(II) center possesses a Rh-Rh single bond, and the molecular orbital description of the metal-metal bond is generally agreed to be σ²π⁴δ²δ²π⁴. The highest occupied molecular orbital (HOMO) is the π(Rh-O) and the lowest unoccupied molecular orbital (LUMO) is the σ(Rh-Rh).

The electronic properties of the dirhodium core are significantly modulated by the equatorial carboxylate ligands. The electron-withdrawing heptafluorobutyrate ligands are expected to lower the energy of the d-orbitals of the rhodium atoms, which in turn affects the energy of the metal-metal bonding orbitals. This leads to an increase in the redox potential of the [Rh₂]⁴⁺/ [Rh₂]³⁺ couple, making the dimer more resistant to oxidation compared to rhodium(II) acetate.

The electronic transitions of dirhodium paddlewheel complexes are well-characterized. They typically exhibit a low-energy band in the visible region, assigned to the δ* → σ* transition, and higher energy bands in the UV region corresponding to π* → σ* and other ligand-to-metal charge transfer (LMCT) transitions. For rhodium(II) heptafluorobutyrate dimer, the strong inductive effect of the fluoroalkyl groups would shift these transitions to higher energies (a blue shift) compared to non-fluorinated analogs.

While specific cyclic voltammetry data for rhodium(II) heptafluorobutyrate dimer is not widely published, studies on related fluorinated dirhodium complexes confirm the significant influence of the ligands on the redox properties. The increased oxidation potential makes these compounds more stable in oxidative environments and influences their reactivity in catalytic applications.

Catalytic Reactivity and Mechanistic Insights of Rhodium Ii Heptafluorobutyrate Dimer

Catalysis in Carbene and Nitrene Transfer Reactions

Rhodium(II) heptafluorobutyrate dimer is a highly effective catalyst for reactions that proceed through the formation of a metal-carbene intermediate. These reactions are fundamental to the construction of complex organic molecules. The catalyst's activity stems from its ability to readily react with diazo compounds, extruding nitrogen gas to generate a transient, electrophilic rhodium-carbenoid species. This intermediate is central to a variety of synthetic transformations.

Cyclopropanation of Unsaturated Substrates

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a hallmark reaction catalyzed by dirhodium(II) complexes. The reaction of a diazo compound with an alkene in the presence of a rhodium(II) catalyst is a powerful method for constructing three-membered rings. wikipedia.org

The generally accepted mechanism for rhodium-catalyzed cyclopropanation begins with the reaction of the diazo compound with the rhodium(II) catalyst. wikipedia.org The diazo compound attacks an axial coordination site of one of the rhodium atoms, leading to the formation of a zwitterionic adduct. This intermediate then loses a molecule of nitrogen gas to form a key intermediate: a dirhodium carbenoid. wikipedia.org The carbene is then transferred to an alkene in a concerted, though often asynchronous, step to yield the cyclopropane product, regenerating the catalyst for the next cycle. nih.gov

The dirhodium "paddlewheel" structure plays a crucial role in stabilizing the otherwise highly reactive carbene intermediate. nih.govnih.gov The two rhodium atoms are held in close proximity by the bridging carboxylate ligands, creating a stable framework. nih.gov This structure allows for effective orbital overlap between the rhodium d-orbitals and the carbene's orbitals, which delocalizes the electron density and tempers the reactivity of the carbene. This stabilization is key to achieving high selectivity in subsequent reactions. The ligands surrounding the dirhodium core significantly influence the reactivity and selectivity of the catalyst. nih.gov

The heptafluorobutyrate ligands are strongly electron-withdrawing due to the presence of multiple fluorine atoms. This electronic property is transmitted through the carboxylate bridge to the dirhodium core. Consequently, the rhodium centers become more electron-deficient, which in turn increases the electrophilicity of the rhodium-bound carbene. nih.govbohrium.com A more electrophilic carbene is more reactive towards electron-rich alkenes and can even react with less reactive, electron-deficient olefins. nih.govnih.gov This enhanced electrophilicity is a distinguishing feature of catalysts like rhodium(II) heptafluorobutyrate dimer compared to analogues with less electron-withdrawing ligands, such as rhodium(II) acetate (B1210297). bohrium.com

Achieving high stereoselectivity in cyclopropanation is a major goal in synthetic chemistry. While rhodium(II) heptafluorobutyrate dimer itself is achiral, it can be used in conjunction with chiral auxiliaries or modified with chiral ligands to induce enantioselectivity. The principles of asymmetric induction are well-established for dirhodium catalysts. For instance, by analogy, chiral dirhodium(II) catalysts with trifluoroacetate (B77799) ligands have been shown to achieve high enantioselectivity (greater than 80% ee) in cyclopropanation reactions when used with appropriate chiral ligands, such as those derived from BINOL. capes.gov.br The design of these chiral ligands often involves creating a sterically demanding environment around the active rhodium center, which directs the approach of the alkene to the rhodium carbene in a specific orientation, thus controlling the stereochemistry of the resulting cyclopropane.

The following table summarizes the cyclopropanation of various styrenes using a myoglobin-based biocatalyst, showcasing the potential for high stereoselectivity in related systems. rochester.edu

EntrySubstrateProductYield (%)de (%)ee (%)
1Styrene3a 99>9999
24-Methylstyrene3b 98>9999
34-Methoxystyrene3c 99>9998
44-(Trifluoromethyl)styrene3d 85>9999
54-Fluorostyrene3e 92>9999
64-Chlorostyrene3f 95>9999
74-Bromostyrene3g 90>9999
83-Methylstyrene3h 96>9999
93-Methoxystyrene3i 99>9998
102-Methylstyrene3j 44>9998
112-Methoxystyrene3k 60>9998

Data adapted from a study on biocatalytic cyclopropanation, illustrating the high levels of stereocontrol achievable. rochester.edu

O-H, N-H, and C-H Insertion Reactions

Beyond cyclopropanation, rhodium(II) heptafluorobutyrate dimer and related catalysts are proficient in mediating insertion reactions into various single bonds. The highly electrophilic rhodium carbene intermediate can react with O-H, N-H, and even unactivated C-H bonds.

O-H Insertion: The reaction of a rhodium carbene with an alcohol or water leads to the formation of an ether or a new alcohol, respectively. This O-H insertion process is generally very efficient and proceeds via the formation of an oxonium ylide intermediate, which then undergoes a proton transfer. umich.edu The mechanism involves the nucleophilic attack of the oxygen lone pair on the electrophilic carbene carbon. umich.edu

N-H Insertion: Similar to O-H insertion, N-H insertion involves the reaction of a rhodium carbene with an amine or amide. This reaction is a powerful tool for the formation of new carbon-nitrogen bonds and the synthesis of amino acid derivatives and peptides. semanticscholar.org While the reaction is often high-yielding, achieving high enantioselectivity in intermolecular N-H insertions with chiral dirhodium catalysts has proven to be challenging, often resulting in low enantiomeric excess. semanticscholar.org

The table below shows the results of N-H insertion reactions using various chiral dirhodium(II) catalysts, highlighting the typical high yields but low enantioselectivity. semanticscholar.org

EntryCatalystYield of 22 (%)ee of 22 (%)Yield of 23 (%)ee of 23 (%)
1Rh₂(S-DOSP)₄85<588<10
2Rh₂(R-DOSP)₄82<585<10
3Rh₂(S-TBSP)₄75<579<10
4Rh₂(R-TBSP)₄72<576<10
5Rh₂(S-BIVP)₄62<563<10
6Rh₂(S-TIVP)₄92<596<10

Data from a study on N-H insertion reactions with chiral dirhodium(II) catalysts. semanticscholar.org

C-H Insertion: The insertion of a carbene into a carbon-hydrogen bond is one of the most significant applications of dirhodium catalysis, as it allows for the direct functionalization of otherwise unreactive C-H bonds. The electrophilicity of the carbene generated from rhodium(II) heptafluorobutyrate dimer makes it particularly suitable for this transformation. The reaction is believed to proceed through a concerted, three-centered transition state. The selectivity of C-H insertion (i.e., which C-H bond reacts) is influenced by steric and electronic factors, with a general preference for insertion into electron-rich and sterically accessible C-H bonds.

Ylide Formation and Subsequent Rearrangements

The high electrophilicity of the rhodium carbenoids generated from Rhodium(II) heptafluorobutyrate dimer, often abbreviated as Rh₂(pfb)₄, makes them exceptionally prone to react with heteroatom-containing compounds to form ylide intermediates. These ylides can subsequently undergo a variety of synthetically useful rearrangements.

A primary pathway involves the reaction of the rhodium carbene with Lewis bases such as ethers, sulfides, or carbonyl compounds. wiley-vch.de For instance, in reactions involving allyl sulfides, the rhodium carbene adds to the sulfur atom to generate a sulfur ylide. This intermediate readily undergoes a capes.gov.brpku.edu.cn-sigmatropic rearrangement, a process known as the Doyle-Kirmse reaction, to furnish highly functionalized homoallylic sulfides. The electron-deficient nature of the Rh₂(pfb)₄ catalyst is crucial for promoting the initial ylide formation.

The choice of catalyst ligand can dramatically alter reaction pathways. Research by Padwa and coworkers demonstrated that the reactivity of a thiophenyl-substituted α-diazo imide is highly dependent on the rhodium(II) catalyst's electronic properties. While a more electron-rich catalyst like rhodium(II) pivalate (B1233124) yielded a carbonyl ylide-derived cycloadduct, the use of the highly electron-deficient Rh₂(pfb)₄ completely shifted the selectivity. sci-hub.se With Rh₂(pfb)₄, the reaction proceeded via a formal C-H bond insertion into the lactam ring, followed by an ethoxy-decarboxylation, highlighting a complete divergence from the ylide cycloaddition pathway. sci-hub.se This demonstrates that while Rh₂(pfb)₄ is a potent ylide generator, its high reactivity can also favor alternative pathways like C-H insertion, which often proceeds through a concerted, ylide-like transition state.

Applications in Intermolecular and Intramolecular Carbon-Carbon and Carbon-Heteroatom Bond Formations

The unique catalytic properties of Rhodium(II) heptafluorobutyrate dimer have been harnessed in a variety of synthetic applications, leading to the efficient construction of complex molecular architectures.

Synthesis of α,β-Unsaturated Carbonyl Compounds

Rhodium(II) heptafluorobutyrate dimer is the catalyst of choice for the 1,4-hydrosilylation of α,β-unsaturated ketones and aldehydes. nih.govresearchgate.net This reaction provides silyl (B83357) enol ethers, which are versatile synthetic intermediates and direct precursors to α,β-unsaturated carbonyl compounds, in high yields. nih.gov The process involves the conjugate addition of a hydrosilane across the carbon-carbon double bond of the enone system. The high efficiency of Rh₂(pfb)₄ in this transformation is attributed to its ability to effectively activate the Si-H bond.

A study by Anada et al. explored various dirhodium(II) catalysts for this reaction and found Rh₂(pfb)₄ to be superior, consistently delivering high yields of the desired silyl enol ether products. nih.gov

Table 1: Hydrosilylation of α,β-Unsaturated Carbonyls with Et₃SiH Catalyzed by Rh₂(pfb)₄

Substrate Product Yield (%)
2-Cyclohexen-1-one 1-(Triethylsiloxy)cyclohexene 98
Chalcone (Z)-1,3-Diphenyl-1-(triethylsiloxy)propene 96
2-Cyclopenten-1-one 1-(Triethylsiloxy)cyclopentene 99
Cinnamaldehyde (E)-1-Phenyl-1-(triethylsiloxy)propene 95

Data sourced from Anada et al. (2006). nih.gov

Catalytic Preparation of Macrocyclic Compounds

The synthesis of macrocycles via intramolecular C-H insertion of diazo compounds is a powerful strategy in organic synthesis, and the choice of catalyst is critical. The highly electrophilic nature of the carbenoid generated from Rhodium(II) heptafluorobutyrate dimer gives it a strong preference for C-H insertion over competing pathways like cyclopropanation. wiley-vch.de

In competitive reactions involving an α-diazoketone with sites for both C-H insertion and cyclopropanation, Rh₂(pfb)₄ was found to exclusively yield the C-H insertion product. wiley-vch.de This high chemoselectivity is essential for macrocyclization reactions, where a long-chain diazoester must cyclize via insertion into a specific C-H bond rather than reacting via other potential intramolecular pathways. Studies have shown that Rh(II) catalysts bearing strongly electron-withdrawing ligands, such as trifluoroacetate (tfa) and perfluorobutyrate (pfb), favor C-H insertion processes. pku.edu.cn This makes Rh₂(pfb)₄ a prime candidate for efficiently forming large ring systems from linear precursors bearing a terminal diazo group. pku.edu.cnsamaterials.com

Efficient Synthesis of Chiral β-Substituted (E)-Crotylsilanes

Rhodium(II) carboxylates are effective catalysts for the synthesis of allylsilanes from specific diazo precursors. nih.govumn.edu While commercial suppliers list the synthesis of chiral β-substituted (E)-crotylsilanes as an application for Rhodium(II) heptafluorobutyrate dimer, detailed primary literature on this specific transformation is sparse. samaterials.com However, related rhodium-catalyzed syntheses of allylsilanes are well-documented.

For example, research by Davies and coworkers has shown that the rhodium-catalyzed decomposition of 2-(triisopropylsilyl)ethyl aryldiazoacetates leads to the stereoselective formation of (Z)-allylsilanes. nih.gov The proposed mechanism involves a silyl-directed intramolecular C-H functionalization to form a β-lactone intermediate, which then undergoes a silyl-activated extrusion of carbon dioxide to yield the final product. nih.govumn.edu The stereoselectivity (E vs. Z) in such systems is often highly dependent on the specific chiral ligands used on the rhodium catalyst and the substrate structure. The established utility of Rh₂(pfb)₄ in activating both diazo compounds and silanes suggests its applicability in this area. researchgate.netresearchgate.net

Hydrosilylation of Alkenes and Alkynes

Rhodium(II) heptafluorobutyrate dimer is an effective catalyst for the hydrosilylation of carbon-carbon multiple bonds. As detailed in section 4.2.1, it excels in the 1,4-hydrosilylation of α,β-unsaturated carbonyl compounds (conjugated alkenes), providing silyl enol ethers in high yields. nih.govresearchgate.net The catalyst's utility extends to other activated alkenes. The electron-withdrawing perfluorobutyrate ligands enhance the Lewis acidity of the rhodium centers, facilitating the coordination and activation of the hydrosilane for delivery to the alkene.

The efficiency of Rh₂(pfb)₄ was compared to other catalysts like Rh₂(OAc)₄ for reactions involving silylated diazo esters, where Rh₂(pfb)₄ proved to be significantly more efficient than its acetate counterpart, although less so than copper(I) triflate in that specific context. researchgate.net This demonstrates its high activity in transformations involving organosilicon reagents.

Table 2: Comparison of Catalysts for Hydrosilylation of 2-Cyclohexen-1-one

Catalyst Yield of Silyl Enol Ether (%)
Rh₂(pfb)₄ 98
Rh₂(OAc)₄ 35
Rh₂(tfa)₄ 62

Data sourced from Anada et al. (2006). nih.gov

Silylcarbonylation of Alkynes

The silylcarbonylation of alkynes is a multicomponent reaction that involves the simultaneous addition of a silicon-containing group and a carbonyl group across a carbon-carbon triple bond. While rhodium complexes are known to catalyze various carbonylation and silylation reactions, a specific application of Rhodium(II) heptafluorobutyrate dimer for the silylcarbonylation of alkynes is not well-documented in the reviewed scientific literature.

Role in Advanced Materials Synthesis and Functionalization

Precursor in Homogeneous and Heterogeneous Catalysis

Rhodium(II) heptafluorobutyrate dimer is a versatile precursor for generating catalytically active rhodium species. The dirhodium core, bridged by four carboxylate ligands, is the foundation of its catalytic prowess, particularly in precision organic synthesis which is essential for building complex molecules for materials science.

In homogeneous catalysis , the dimer is soluble in various organic solvents, allowing it to act directly as a catalyst for a range of chemical transformations. sigmaaldrich.com Like other rhodium(II) carboxylates such as rhodium(II) acetate (B1210297) dimer, it is highly effective in activating C-H bonds and catalyzing carbene-transfer reactions. matthey.com The highly fluorinated ligands enhance the Lewis acidity of the rhodium centers, which can significantly influence reactivity and selectivity compared to non-fluorinated analogs. Key reactions include cyclopropanation, C-H functionalization, and insertions into O-H and N-H bonds, which are fundamental processes for synthesizing functional organic molecules. matthey.com

In heterogeneous catalysis , the dimer serves as an excellent starting material for depositing rhodium onto solid supports. mdpi.com It can be used to prepare highly dispersed rhodium nanoparticles on materials like carbon, alumina, or ceria. mdpi.comsamaterials.com These supported catalysts are crucial in various industrial and environmental applications. For instance, rhodium is a critical component in automotive three-way converters for the simultaneous reduction of nitrogen oxides (NOx) and oxidation of carbon monoxide (CO) and unburned hydrocarbons. mdpi.com The dimer's defined chemical structure allows for precise control over the loading and distribution of the active metal on the support surface during catalyst preparation.

Table 1: Catalytic Applications Derived from Rhodium(II) Dimer Precursors
Catalysis TypeCatalyst FormKey Transformation ExamplesSignificance in Materials Synthesis
HomogeneousSoluble Rh₂(OOCR)₄ complexCyclopropanation, C-H Functionalization, X-H Insertion (X=N, S, O) matthey.comSynthesis of complex organic molecules, functional polymers, and pharmaceutical intermediates.
HeterogeneousSupported Rh nanoparticles (e.g., Rh/CeO₂)NOx Reduction, CO Oxidation, Hydrogenation mdpi.comEnvironmental remediation (automotive catalysts), production of fine chemicals, and energy-related reactions (e.g., reforming). mdpi.com

Potential Integration into Functional Materials and Devices

The properties of rhodium(II) heptafluorobutyrate dimer make it a candidate for direct incorporation or as a precursor for fabricating components within functional materials and electrochemical devices. sigmaaldrich.com

A significant area of interest for this compound is in energy conversion devices, specifically Proton-Exchange Membrane (PEM) fuel cells. sigmaaldrich.com PEM fuel cells rely on efficient electrocatalysts to facilitate the oxygen reduction reaction (ORR) at the cathode. While platinum has been the benchmark catalyst, its high cost and susceptibility to dissolution in acidic media drive the search for alternatives. mdpi.com

Rhodium exhibits high intrinsic activity for the ORR, comparable to that of platinum, and possesses superior stability in the harsh acidic environments of a fuel cell. mdpi.com Rhodium(II) heptafluorobutyrate dimer can be used as a precursor to synthesize advanced rhodium-based electrocatalysts. For example, it can be decomposed to form rhodium or rhodium alloy nanoparticles that are deposited onto carbon supports for use in catalyst layers of membrane electrode assemblies.

Recent research highlights the potential of novel rhodium-based materials for the ORR. Studies on rhodium selenide (B1212193) (Rh₃Se₄) nanoparticles have shown that the incorporation of selenium weakens the binding of oxygen to the rhodium active sites, enhancing catalytic activity. rsc.org Furthermore, some of the most advanced research draws direct inspiration from fuel cell mechanics, using cathodic oxygen reduction to regenerate a rhodium catalyst in-situ during synthetic reactions, demonstrating a novel link between electrochemistry and organic synthesis. researchgate.netnih.gov The use of rhodium-containing catalysts for the decomposition of formic acid, a promising hydrogen storage material, further connects the element to the fuel cell supply chain. mdpi.com

Table 2: Research Findings on Rhodium-Based Catalysts for the Oxygen Reduction Reaction (ORR)
Catalyst SystemKey FindingRelevance to PEM Fuel CellsReference
Polycrystalline RhodiumORR activity is high and proceeds via a 4-electron pathway to produce water. It shows excellent stability in strong acids.Establishes rhodium as a viable, stable alternative or component to platinum catalysts. mdpi.com
Rhodium Selenide (Rh₃Se₄)/CThe incorporation of Se weakens the Rh-oxygen binding strength, promoting ORR activity.Demonstrates that nano-structuring and alloying can enhance rhodium's inherent catalytic properties for the ORR. rsc.org
Rhodium Sulfide/CInvestigated as a carbon-supported electrocatalyst for oxygen reduction.Shows ongoing research into various rhodium chalcogenides as potential ORR catalysts. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Catalytic Transformations with Enhanced Scope and Selectivity

Rhodium(II) heptafluorobutyrate dimer, known for its high electrophilicity, serves as a powerful catalyst for a variety of chemical transformations. Current research is focused on expanding its catalytic repertoire and enhancing the selectivity of known reactions. The electron-withdrawing nature of the heptafluorobutyrate ligands renders the rhodium center highly active for carbene and nitrene transfer reactions.

Future efforts are directed towards the development of novel C-H functionalization reactions. nih.gov While dirhodium catalysts have shown remarkable capability in this area, achieving precise control over site-selectivity in complex molecules remains a key challenge. nih.gov Research is ongoing to design modified dirhodium catalysts, potentially using chiral ligands in conjunction with the heptafluorobutyrate core, to achieve regio- and stereodivergent synthesis, thereby accessing a wider range of valuable chemical space. nih.gov

Another promising area is the expansion of asymmetric catalysis. The development of chiral dirhodium catalysts has been instrumental in the enantioselective synthesis of cyclopropanes and other chiral molecules. nih.gov Future work will likely involve the synthesis of new chiral ligands that can effectively cooperate with the Rhodium(II) heptafluorobutyrate dimer core to induce high levels of stereocontrol in a broader array of reactions, such as in the synthesis of chiral β-substituted (E)-crotylsilanes. samaterials.com The synthesis of highly reactive rhodium(II) N-trifluoromethylsulfonyl azavinyl carbenes from NH-1,2,3-triazoles, which then react with high enantioselectivity, showcases a direction for creating novel, highly selective transformations. nih.gov

The following table provides examples of reactions where the selectivity of dirhodium catalysts is a key research focus.

Reaction TypeCatalyst SystemSubstrateProductKey Research Goal
C-H Functionalization Chiral Dirhodium TetracarboxylatesCyclobutanesChiral 1,1- and cis-1,3-disubstituted cyclobutanesRegio- and Stereoselectivity Control
Asymmetric Aziridination Rhodium(II) DimerUnsaturated SulfonamidesChiral AziridinesHigh Enantioselectivity and Turnover Numbers
Asymmetric Cyclopropanation Rh₂(S-NTTL)₄Styrene and Diazo CompoundsChiral CyclopropanesHigh Enantiomeric and Diastereomeric Excess

Exploration of Sustainable and Green Methodologies in Dirhodium Catalysis

The high cost and potential toxicity of rhodium necessitate the development of sustainable and green catalytic methodologies. A significant area of research is the heterogenization of Rhodium(II) heptafluorobutyrate dimer and other dirhodium catalysts to facilitate their recovery and reuse.

One approach involves the immobilization of dirhodium complexes on solid supports. Research has demonstrated the successful immobilization of rhodium catalysts on ion-exchange resins and within the pores of Metal-Organic Frameworks (MOFs). researchgate.netchemrxiv.org These supported catalysts have shown good performance, easy separation, and the ability to be recycled multiple times without significant loss of activity. researchgate.net For instance, a recyclable rhodium-catalyzed C-H activation/[4+2] annulation has been developed using ethanol (B145695) as a green solvent, demonstrating both recyclability and the use of environmentally benign reaction media. rsc.org

Another innovative strategy is the development of "catalyst-on-a-tape" systems, where a fluorous-tagged rhodium catalyst is precipitated onto a polytetrafluoroethylene (PTFE) tape. figshare.com This allows for easy handling and recovery of the catalyst after the reaction. figshare.com Furthermore, methods for the recovery of rhodium from spent catalysts are being patented, which involve roasting the catalyst support to form rhodium oxide, followed by leaching and purification. google.com This highlights a cradle-to-cradle approach to catalyst lifecycle management.

The table below summarizes various green methodologies being explored for dirhodium catalysis.

MethodologyApproachAdvantages
Catalyst Immobilization Supported on ion-exchange resins or MOFsEasy separation, recyclability, reduced metal leaching
Green Solvents Use of ethanol and other biodegradable solventsReduced environmental impact, improved safety
Catalyst-on-a-Tape Precipitation of fluorous-tagged catalysts on PTFESimplified catalyst recovery and reuse
Rhodium Reclamation Roasting and leaching of spent catalystsRecovery of precious metal, reduced waste

Interdisciplinary Research at the Interface of Dirhodium Chemistry, Materials Science, and Supramolecular Assembly

The unique electronic and structural features of Rhodium(II) heptafluorobutyrate dimer make it an attractive building block for the creation of advanced materials and complex supramolecular structures. This has opened up new avenues of interdisciplinary research.

In materials science, dirhodium complexes are being investigated for their potential applications in electronics and energy. For example, Rhodium(II) heptafluorobutyrate dimer is listed as a material precursor for use in Proton Exchange Membrane (PEM) fuel cells. The incorporation of dirhodium units into Metal-Organic Frameworks (MOFs) is a particularly active area of research. chemrxiv.org These "Rh-MOFs" can exhibit enhanced catalytic activity and selectivity due to the defined pore environment and the potential for site isolation of the catalytic centers. chemrxiv.org Research into fluorinated zirconium-based MOFs for capturing pollutants also points to the potential of fluorinated ligands, like heptafluorobutyrate, in designing functional materials. rsc.org

The principles of supramolecular chemistry are being employed to construct intricate architectures based on dirhodium units. The directional coordination properties of the axial sites of the dirhodium paddlewheel structure can be exploited to assemble discrete molecular cages or extended networks. The study of dipolar molecular rotors within MOF crystals, for instance, provides a glimpse into the potential for creating dynamic and responsive materials based on dirhodium components. rsc.org These supramolecular assemblies could find applications in areas such as molecular recognition, controlled release, and as nanoreactors.

The following table highlights the interdisciplinary applications of dirhodium chemistry.

FieldApplication/Research AreaDescription
Materials Science PEM Fuel CellsPrecursor for catalyst layers in fuel cells.
Metal-Organic Frameworks (MOFs)Incorporation of dirhodium units as catalytic sites or structural nodes.
Supramolecular Chemistry Molecular Cages and NetworksSelf-assembly of complex architectures using dirhodium complexes as building blocks.
Molecular RotorsDesign of dynamic materials with moving components based on dirhodium-containing linkers.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Rhodium(II) heptafluorobutyrate dimer?

  • Answer: The synthesis typically involves ligand substitution or redox reactions using rhodium precursors such as rhodium(III) chloride hydrate. For example, carboxylate-bridged rhodium dimers are often synthesized via refluxing rhodium salts with heptafluorobutyric acid derivatives under inert atmospheres. Solvents like methanol or methyl tert-butyl ether are commonly used, as noted in analogous rhodium carboxylate syntheses . Characterization via elemental analysis and infrared spectroscopy (IR) is critical to confirm ligand coordination and dimeric structure .

Q. How is the structural configuration of Rhodium(II) heptafluorobutyrate dimer characterized?

  • Answer: X-ray crystallography is the gold standard for determining bond lengths, angles, and dimeric geometry. Structural databases like the IUCr (International Union of Crystallography) provide validated datasets for comparison . Supplementary techniques include nuclear magnetic resonance (NMR) for ligand environments and mass spectrometry to verify molecular weight. Thermal stability can be assessed via thermogravimetric analysis (TGA) .

Q. What are the primary applications of Rhodium(II) heptafluorobutyrate dimer in catalysis?

  • Answer: This compound is used in hydrogenation, carbon-hydrogen (C–H) bond activation, and cyclopropanation reactions. The electron-withdrawing heptafluorobutyrate ligand enhances oxidative stability, which is advantageous in aerobic conditions. Comparative studies with rhodium acetate dimers highlight its superior selectivity in asymmetric catalysis .

Advanced Research Questions

Q. How do the electronic properties of the heptafluorobutyrate ligand influence catalytic mechanisms?

  • Answer: The strong electron-withdrawing nature of the heptafluorobutyrate ligand stabilizes the rhodium center in higher oxidation states, facilitating redox-driven catalytic cycles. This ligand also modulates electron density at the metal center, affecting substrate binding and turnover frequency. Kinetic studies using UV-Vis spectroscopy and cyclic voltammetry are recommended to probe these effects .

Q. What strategies resolve contradictions in reported catalytic efficiency data for Rhodium(II) heptafluorobutyrate dimer?

  • Answer: Discrepancies may arise from differences in reaction conditions (e.g., solvent polarity, temperature) or impurities in the catalyst batch. Researchers should:

  • Compare experimental protocols with literature benchmarks .
  • Use high-purity solvents and rigorously anhydrous conditions.
  • Employ control experiments to isolate variables (e.g., ligand vs. metal center contributions) .

Q. How can computational methods enhance understanding of Rhodium(II) heptafluorobutyrate dimer’s reactivity?

  • Answer: Density functional theory (DFT) calculations can model transition states and ligand-metal charge transfer processes. Pairing computational data with experimental results (e.g., kinetic isotope effects) validates proposed mechanisms. Studies on analogous rhodium carboxylates suggest that steric effects from fluorinated ligands significantly impact reaction pathways .

Q. What are the challenges in optimizing Rhodium(II) heptafluorobutyrate dimer for enantioselective catalysis?

  • Answer: Achieving high enantiomeric excess (ee) requires precise control of ligand geometry and reaction kinetics. Advanced approaches include:

  • Chiral auxiliary ligands or co-catalysts.
  • Time-resolved spectroscopy to monitor intermediate formation.
  • High-throughput screening of reaction parameters (temperature, pressure) .

Methodological Considerations

Q. How should researchers design experiments to study the stability of Rhodium(II) heptafluorobutyrate dimer under varying conditions?

  • Answer: Stability studies should assess:

  • Thermal degradation: TGA and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres.
  • Hydrolytic stability: Exposure to controlled humidity levels with monitoring via IR or X-ray photoelectron spectroscopy (XPS) .
  • Catalytic longevity: Recycling experiments in model reactions (e.g., hydrogenation) with inductively coupled plasma (ICP) analysis to detect rhodium leaching .

Q. What ethical and safety protocols are critical when handling Rhodium(II) heptafluorobutyrate dimer?

  • Answer: Follow institutional guidelines for heavy metal disposal and glovebox use to prevent oxidation. Safety data sheets (SDS) for analogous rhodium compounds recommend:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste management: Neutralize acidic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.